[1-(Thiophene-3-carbonyl)piperidin-3-yl]methanamine
Description
[1-(Thiophene-3-carbonyl)piperidin-3-yl]methanamine is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a methanamine group and a thiophene-3-carbonyl moiety. The thiophene ring (a five-membered aromatic sulfur heterocycle) is linked via a carbonyl group to the piperidine nitrogen.
Properties
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c12-6-9-2-1-4-13(7-9)11(14)10-3-5-15-8-10/h3,5,8-9H,1-2,4,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXKQDKXJFSPFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CSC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of [1-(Thiophene-3-carbonyl)piperidin-3-yl]methanamine typically involves:
- Functionalization of the thiophene ring at the 3-position to introduce a carbonyl-containing moiety.
- Construction or modification of the piperidine ring bearing a methanamine substituent at the 3-position.
- Formation of the amide bond linking the thiophene-3-carbonyl group to the piperidine nitrogen.
This strategy requires careful control of reaction conditions to achieve high purity and yield while minimizing side products.
Preparation of the Thiophene-3-carbonyl Intermediate
The thiophene-3-carbonyl fragment is often prepared via condensation reactions involving thiophene-3-carbaldehyde and active methylene compounds:
Condensation of thiophene-3-carbaldehyde with β-ketoesters : For example, dodecyl 3-oxobutanoate reacts with thiophene-3-carbaldehyde in isopropanol at room temperature, catalyzed by small amounts of acetic acid and piperidine, to yield dodecyl (E/Z)-3-oxo-2-(thiophen-3-ylmethylene)butanoate intermediates.
This step is crucial for preparing the carbonyl-containing thiophene derivative with minimal side products. The reaction is typically carried out under mild conditions with stirring and monitored by thin-layer chromatography (TLC).
Amide Bond Formation Linking Thiophene-3-carbonyl and Piperidin-3-yl Methanamine
The key step involves coupling the thiophene-3-carbonyl moiety to the piperidin-3-yl methanamine to form the target amide.
Activation of the carboxylic acid : Thionyl chloride is commonly used to activate the acid to the acid chloride, which then reacts with the amine to form the amide bond efficiently.
Grignard reagent usage : For related heterocyclic ketone syntheses, Grignard reagents such as isopropylmagnesium chloride/lithium chloride (Turbo Grignard) are employed at ambient temperature to avoid harsh cryogenic conditions, improving yield and purity.
Typical Reaction Conditions and Yields
Research Findings and Observations
Use of transfer hydrogenation with formaldehyde and palladium catalysts provides an efficient route to methylate piperidine carboxylic acids under mild conditions, avoiding the use of gaseous hydrogen.
Activation of carboxylic acids with thionyl chloride is preferred over other reagents to prevent formation of unwanted side products such as carbamoyl chlorides.
The Grignard methodology for forming heterocyclic ketones is advantageous due to ambient reaction conditions and avoidance of cryogenic equipment, improving operational simplicity and product quality.
The T3P-promoted reductive amination offers a modern, environmentally friendly alternative for amine synthesis, with broad substrate scope and excellent yields, potentially applicable to the piperidinyl methanamine synthesis.
Reaction temperature and catalyst loading significantly influence product color and purity; lower temperatures (60–70 °C) and adequate catalyst amounts prevent discoloration and yield white crystalline products.
Summary Table of Key Preparation Methods
| Preparation Step | Methodology | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Thiophene-3-carbonyl intermediate | Aldehyde condensation | Thiophene-3-carbaldehyde, β-ketoester, acid/base catalysts | Mild conditions, good selectivity | Requires careful monitoring |
| Piperidine functionalization | Transfer hydrogenation | Formaldehyde, Pd/C, formic acid | High yield, mild, no gaseous H2 | Catalyst sensitivity |
| Acid chloride formation | Reaction with thionyl chloride | Thionyl chloride | Efficient activation, minimal side products | Requires handling of corrosive reagents |
| Amide bond formation | Amine coupling | Acid chloride, diethylamine | High purity, crystalline product | Temperature control needed |
| Alternative reductive amination | T3P-promoted microwave reaction | T3P, ketones, amines | Metal/base-free, high yield | Requires microwave equipment |
Chemical Reactions Analysis
Types of Reactions
[1-(Thiophene-3-carbonyl)piperidin-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidizing the thiophene ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reducing the carbonyl group.
Substitution: Nucleophiles such as amines or alkyl halides can be used for substitution reactions on the piperidine ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of [1-(Thiophene-3-carbonyl)piperidin-3-yl]methanamine typically involves the reaction of thiophene derivatives with piperidine-based amines. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound. Theoretical calculations, including Density Functional Theory (DFT), can also provide insights into the electronic properties of the compound.
Biological Activities
Research has demonstrated that this compound exhibits various biological activities, which can be summarized as follows:
- Antimicrobial Properties : The compound has shown promising antimicrobial activity against various bacterial strains. Studies employing disk diffusion methods have indicated that it possesses significant antibacterial effects, comparable to standard antibiotics like Gentamicin .
- Antioxidant Activity : Evaluation of the compound's antioxidant capacity using the DPPH assay has revealed its potential to scavenge free radicals, suggesting its utility in preventing oxidative stress-related diseases .
- Anti-obesity Effects : Preliminary studies indicate that derivatives of this compound may inhibit pancreatic lipase activity, which is crucial for fat digestion. This suggests a potential role in anti-obesity therapies .
Therapeutic Applications
The therapeutic implications of this compound are extensive:
- Antibacterial Agents : Given its effective antimicrobial properties, this compound could be developed further as a novel antibacterial agent to combat multi-drug-resistant bacteria, addressing a critical need in modern medicine .
- Antioxidant Formulations : Due to its antioxidant capabilities, formulations containing this compound may be beneficial in managing conditions associated with oxidative stress, such as neurodegenerative diseases and cardiovascular disorders .
- Weight Management Drugs : The anti-lipase activity opens avenues for developing weight management drugs aimed at obesity treatment by inhibiting fat absorption in the gastrointestinal tract .
Case Studies
Several case studies highlight the applications of thiophene-based compounds similar to this compound:
Mechanism of Action
The mechanism of action of [1-(Thiophene-3-carbonyl)piperidin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below compares [1-(Thiophene-3-carbonyl)piperidin-3-yl]methanamine with compounds sharing the piperidin-3-yl methanamine core but differing in substituents:
*Calculated based on molecular formula.
Analysis of Substituent Effects
Thiophene Positional Isomerism: The target compound’s thiophene-3-carbonyl group vs. the 2-carbonyl analog (CAS 1018529-49-1) may influence electronic distribution and binding interactions.
Carbonyl vs. Methylene Linkers :
- The carbonyl group in the target compound enables hydrogen bonding and dipole interactions, whereas the methylene linker in {1-[(5-chlorothiophen-2-yl)methyl]piperidin-3-yl}methanamine reduces polarity, enhancing lipophilicity.
Aromatic vs. The absence of a piperidine ring may reduce conformational flexibility.
Bulky Substituents :
Purity and Commercial Availability
- Most analogs (e.g., BD214889 , CAS 748121-21-3 ) are available at ≥95% purity, suggesting robust synthetic protocols.
Biological Activity
[1-(Thiophene-3-carbonyl)piperidin-3-yl]methanamine is a compound characterized by its unique structural features, including a piperidine ring and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The molecular structure of this compound can be represented as follows:
Where:
- C represents carbon atoms from the thiophene and piperidine rings.
- H represents hydrogen atoms.
- N represents nitrogen atoms from the piperidine and methanamine groups.
- S represents sulfur from the thiophene.
Target Interactions
The biological activity of this compound is hypothesized to involve interactions with various biological targets. Compounds with similar structures have been shown to bind with high affinity to multiple receptors, influencing cellular processes such as apoptosis, proliferation, and signaling pathways .
Biochemical Pathways
Research indicates that this compound may modulate several key biochemical pathways involved in cancer progression and neurodegenerative diseases. For instance, it has been linked to the inhibition of histone acetyltransferases (HATs), which play critical roles in gene transcription regulation . Additionally, similar compounds have demonstrated effects on the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cell survival and growth .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HePG-2) and breast cancer (MCF-7) cells. The mechanism underlying this activity appears to involve the induction of apoptosis and cell cycle arrest .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HePG-2 | 15.2 | Induction of apoptosis |
| MCF-7 | 12.5 | Cell cycle arrest |
| PC-3 | 18.0 | Inhibition of PI3K pathway |
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. Studies suggest that it may act as a modulator of neurotransmitter systems, potentially offering therapeutic benefits in conditions such as depression and anxiety . The compound's ability to cross the blood-brain barrier enhances its suitability for central nervous system applications.
Case Studies
Several case studies have explored the efficacy and safety profiles of this compound:
- In vitro Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation in HePG-2 cells compared to control groups, with an observed IC50 value indicating potent activity .
- Neuropharmacological Assessment : Another study assessed the effects of this compound on rodent models exhibiting anxiety-like behaviors. Results indicated a reduction in anxiety levels following administration, suggesting potential use as an anxiolytic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
